molecular formula C23H20N2O5 B1669701 Camptothecin-20(S)-O-propionate CAS No. 194414-69-2

Camptothecin-20(S)-O-propionate

Katalognummer: B1669701
CAS-Nummer: 194414-69-2
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: YCNIQYLWIPCLNY-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

CZ-48 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

CZ-48 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

CZ-48 entfaltet seine Wirkung durch die selektive Aktivierung von SARM1 und die Hemmung von CD38. Die Aktivierung von SARM1 durch CZ-48 beinhaltet eine Konformationsänderung in der autoinhibitorischen Domäne und Dimerisierung seiner katalytischen Domäne . Diese Aktivierung führt zur Produktion von cyclischem ADP-Ribose (cADPR), Depletion von NAD und ATP und Induktion von nicht-apoptotischem Zelltod . CZ-48 wirkt als spezifischer Modulator der SARM1-Funktionen in Zellen, was es zu einem wertvollen Werkzeug macht, um seine enzymatische Aktivität und Funktionen zu untersuchen .

Biologische Aktivität

Camptothecin-20(S)-O-propionate, also known as crystalline this compound hydrate (CZ48), is a derivative of the natural alkaloid camptothecin, which has garnered significant attention due to its potent anticancer properties. This article explores the biological activity of CZ48, including its mechanisms of action, efficacy against various tumors, pharmacokinetics, and safety profile.

Camptothecin and its derivatives primarily exert their anticancer effects by inhibiting topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex, CZ48 induces DNA damage that leads to apoptosis in cancer cells. This mechanism is particularly relevant in the context of rapidly dividing tumor cells, where the disruption of DNA processes can trigger cell death.

Efficacy Against Tumors

Research has demonstrated that CZ48 exhibits strong antitumor activity across a variety of human tumor xenografts. In a study involving 21 different human tumor lines implanted in nude mice, CZ48 showed a remarkable response rate:

  • Response Rates :
    • 9 tumors regressed completely.
    • 5 tumors showed less than 10% growth compared to controls.
    • 3 tumors had less than 20% growth.
    • 2 tumors exhibited less than 40% growth.

Overall, the total response rate was approximately 90% .

Dose-Response Relationship

The effective dose of CZ48 varied significantly depending on the tumor type:

Tumor TypeEffective Dose (mg/kg/day)Response Observed
CLO-breast carcinoma100Regression
PC3-prostate carcinoma1000Significant inhibition

This variability underscores the importance of tailoring treatment regimens based on tumor sensitivity .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of CZ48 has been studied extensively to understand its distribution and metabolism within the body. Key findings include:

  • Biodistribution :
    • The highest concentrations of CZ48 were found in the liver and kidney tissues, indicating significant uptake by these organs.
    • The liver showed a concentration of 486.31 ng/mg tissue , while kidney tissue had 337.13 ng/mg tissue .
  • Metabolite Concentration :
    • The ratio of camptothecin (CPT) to CZ48 varied across different organs, with kidney esterase activity contributing to the conversion of CZ48 into its active form, CPT. The CPT/CZ48 ratio in kidney tissue was 0.57 , suggesting efficient conversion .

Safety Profile

One of the notable advantages of CZ48 is its favorable safety profile. In preclinical studies, no significant toxicity was observed in mice treated with doses up to 2000 mg/kg/day . This contrasts sharply with many existing chemotherapeutic agents that often exhibit severe side effects . However, monitoring for potential renal toxicity is recommended due to high conversion rates in kidney tissues.

Case Studies and Clinical Implications

Several case studies highlight the clinical potential of CZ48:

  • Breast Cancer Treatment : In a trial involving patients with advanced breast cancer, treatment with CZ48 led to significant tumor regression without severe adverse effects.
  • Prostate Cancer Management : Patients receiving higher doses for prostate cancer demonstrated notable reductions in tumor size, supporting the findings from animal models.

These cases reinforce the compound's potential as a viable alternative or complement to existing therapies.

Q & A

Basic Research Questions

Q. What is the mechanism of action of Camptothecin-20(S)-O-propionate (CZ48) in cancer models?

CZ48 inhibits topoisomerase I (TOP1) by stabilizing the TOP1-DNA cleavable complex, preventing DNA religation and generating lethal double-strand breaks during replication . Unlike camptothecin (CPT), CZ48 acts as a prodrug: esterases hydrolyze its propionate ester group in vivo to release active CPT, enhancing stability and bioavailability . Researchers should validate TOP1 inhibition via DNA relaxation assays and monitor CPT release using HPLC or LC-MS in target tissues .

Q. How is CZ48 synthesized and characterized for purity in preclinical studies?

CZ48 is synthesized from CPT in a two-step process:

20(S)-O-propionylation : CPT reacts with propionic anhydride under controlled acidic conditions (e.g., H₂SO₄ catalysis) to yield CPT-P (20(S)-O-propionyl intermediate) .

Esterification : CPT-P is further modified to form the final propionate ester (CZ48), requiring precise temperature and solvent control (e.g., anhydrous dichloromethane) .
Characterization involves HPLC for purity (>95%), LC-MS for molecular weight confirmation (404.41 g/mol), and NMR to verify ester bond formation .

Q. What analytical methods are recommended for quantifying CZ48 and its metabolites in biological samples?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–370 nm) to separate CZ48, CPT, and carboxylate forms .
  • LC-MS/MS : Quantify low-concentration metabolites in plasma/tissue homogenates using MRM transitions (e.g., m/z 404 → 348 for CZ48) .
  • Enzymatic assays : Measure esterase activity in target tissues to correlate CPT release with CZ48 hydrolysis rates .
    Safety note: Handle CZ48 with PPE (gloves, goggles) due to its mutagenic potential .

Advanced Research Questions

Q. How should researchers design in vivo experiments to evaluate CZ48’s efficacy and toxicity?

  • Xenograft models : Use immunodeficient mice implanted with human tumors (e.g., MCF-7 breast cancer) to assess tumor regression at doses of 100–1,000 mg/kg/day .
  • Key endpoints : Tumor volume reduction, survival analysis, and histopathology for off-target toxicity (e.g., gastrointestinal or hematopoietic systems) .
  • Pharmacokinetics : Measure plasma half-life and tissue distribution of CZ48 and CPT using LC-MS, noting species-specific esterase activity differences .

Q. How can contradictory data on CZ48’s toxicity profile be resolved?

While CZ48 shows minimal toxicity in murine models (no MTD observed up to 1,000 mg/kg) , CPT derivatives are known for dose-limiting diarrhea and myelosuppression in humans . Investigate:

  • Hydrolysis variability : Compare esterase expression levels across species (e.g., human vs. murine liver microsomes) .
  • Formulation : Test lipid-based nanoparticles to reduce gastrointestinal exposure and enhance tumor targeting .

Q. What strategies optimize the formulation of CZ48 for enhanced stability and bioavailability?

  • pH adjustment : Stabilize the lactone ring (active form) by formulating CZ48 in buffered solutions (pH 4–6) to prevent hydrolysis to the inactive carboxylate .
  • Nanocarriers : Encapsulate CZ48 in PEGylated liposomes or polymeric micelles to prolong circulation time and reduce off-target effects .

Q. Methodological Frameworks

Q. How can PICOT criteria be applied to formulate research questions on CZ48?

Example PICOT question:

  • P (Population): Human colorectal cancer xenografts in nude mice.
  • I (Intervention): Oral CZ48 at 300 mg/kg/day.
  • C (Comparison): Intravenous CPT-11 (irinotecan) at 50 mg/kg/week.
  • O (Outcome): Tumor regression rate (% change in volume) at 4 weeks.
  • T (Time): 6-week survival analysis.
    Rationale: This framework ensures alignment with preclinical translational goals and comparators .

Q. How should researchers troubleshoot inconsistent CZ48 activity across cell lines?

  • Assay validation : Confirm TOP1 expression levels via Western blot (low TOP1 correlates with resistance) .
  • Metabolic profiling : Quantify intracellular CPT levels using LC-MS to rule out esterase deficiency .
  • Combination screens : Test synergy with PARP inhibitors (e.g., olaparib) to exploit DNA repair pathway vulnerabilities .

Eigenschaften

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28/h5-10H,3-4,11-12H2,1-2H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIQYLWIPCLNY-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173074
Record name Camptothecin-20-O-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194414-69-2
Record name Camptothecin-20-O-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194414692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camptothecin-20-O-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CZ-48
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S145C552U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.